molecular formula C23H25N3O2S2 B3474678 5-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3474678
M. Wt: 439.6 g/mol
InChI Key: WBUOEOZORLXOFT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, a scaffold renowned for its pharmacological versatility in drug discovery, including anticancer, antimicrobial, and anti-inflammatory applications . Its structure features:

  • 2-position: A sulfanyl group linked to a 2-oxo-2-(piperidin-1-yl)ethyl moiety, introducing conformational flexibility and hydrogen-bonding capability via the piperidine nitrogen.
  • 3-position: A propenyl (allyl) substituent, which may influence reactivity and metabolic stability.

The compound’s design leverages modular substitutions to optimize target affinity and pharmacokinetic properties, a strategy common in thienopyrimidine derivatives .

Properties

IUPAC Name

5-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S2/c1-3-11-26-22(28)20-18(17-9-7-16(2)8-10-17)14-29-21(20)24-23(26)30-15-19(27)25-12-5-4-6-13-25/h3,7-10,14H,1,4-6,11-13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUOEOZORLXOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCC4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

The table below compares key structural and functional attributes of the target compound with similar thieno[2,3-d]pyrimidin-4(3H)-one derivatives:

Compound Name 5-Position 2-Position Substituent 3-Position Pharmacological Activity Reference
Target Compound 4-Methylphenyl [2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl Propenyl Not reported
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-fused ring Thioxo Piperidinyl-phenyl Computational drug-likeness
2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-3-{[4-(propan-2-yl)phenyl]methyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Pyrido-fused ring [2-(azepan-1-yl)-2-oxoethyl]sulfanyl Isopropylbenzyl Not reported
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl Thioxo Ethyl Antimicrobial (analogs)
5-(2-Chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-Chlorophenyl Thioxo 2-Methoxyphenyl Not reported

Key Observations

5-Position Substitutions: The target’s 4-methylphenyl group contrasts with chromeno- or pyrido-fused rings in analogs , which may alter solubility and π-stacking interactions. Thiophen-2-yl () and chlorophenyl () groups in other derivatives suggest tunable electronic effects for target selectivity.

2-Position Modifications :

  • The piperidinyl-oxoethyl sulfanyl group in the target compound is distinct from simpler thioxo (S=) groups in , and 14. The piperidine moiety may enhance solubility and receptor binding compared to azepane (7-membered ring) in .

This could impact stability and bioavailability .

Pharmacological Potential

  • While the target compound’s bioactivity remains uncharacterized, analogs with thioxo groups (e.g., ) exhibit antimicrobial activity, and piperidine-containing derivatives () show computational drug-likeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
5-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

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